molecular formula C19H20N2O2 B7877290 5-[4-(Morpholin-4-ylcarbonyl)phenyl]indoline

5-[4-(Morpholin-4-ylcarbonyl)phenyl]indoline

Cat. No.: B7877290
M. Wt: 308.4 g/mol
InChI Key: QQAXFFDZMBXPTO-UHFFFAOYSA-N
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Description

5-[4-(Morpholin-4-ylcarbonyl)phenyl]indoline is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are significant in medicinal chemistry due to their wide range of biological activities. This compound features a morpholine ring attached to a phenyl group, which is further connected to an indoline structure. The unique combination of these functional groups makes it an interesting subject for various scientific studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[4-(Morpholin-4-ylcarbonyl)phenyl]indoline typically involves multi-step organic reactions. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-[4-(Morpholin-4-ylcarbonyl)phenyl]indoline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

5-[4-(Morpholin-4-ylcarbonyl)phenyl]indoline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-[4-(Morpholin-4-ylcarbonyl)phenyl]indoline involves its interaction with specific molecular targets. The indoline core can interact with various enzymes and receptors, modulating their activity. The morpholine ring can enhance the compound’s solubility and bioavailability, allowing it to effectively reach its targets. The phenyl group can participate in π-π interactions with aromatic amino acids in proteins, further stabilizing the compound’s binding to its targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[4-(Morpholin-4-ylcarbonyl)phenyl]indoline is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of the morpholine ring enhances its solubility and bioavailability, while the indoline core provides a versatile scaffold for further modifications. This makes it a valuable compound for various scientific and industrial applications .

Properties

IUPAC Name

[4-(2,3-dihydro-1H-indol-5-yl)phenyl]-morpholin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O2/c22-19(21-9-11-23-12-10-21)15-3-1-14(2-4-15)16-5-6-18-17(13-16)7-8-20-18/h1-6,13,20H,7-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQAXFFDZMBXPTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2=C1C=C(C=C2)C3=CC=C(C=C3)C(=O)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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